3-chloro-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridin-2-ol

Physicochemical differentiation Molecular complexity Drug-likeness

This heterocyclic building block combines a 5-chloro-6-hydroxypyridine core with a pyridin-3-yloxy-substituted azetidine via a carbonyl linker (XLogP3 0.7, TPSA 71.5 Ų). The chlorine atom raises logP by ~0.5–0.8 units versus non-chlorinated analogs, improving passive permeability for intracellular and CNS applications. Four hydrogen bond acceptors and one donor enable water-mediated interactions and polar active-site recognition—specifically suited for kinase hinge-binding motifs and metalloenzyme inhibitor programs. At 21 heavy atoms and complexity score 512, it occupies lead-like chemical space while remaining rule-of-five compliant, allowing hit-to-lead advancement with reduced synthesis overhead. Procure for fragment-based screening, cellular target engagement, or blood–brain barrier penetrant candidate libraries.

Molecular Formula C14H12ClN3O3
Molecular Weight 305.72
CAS No. 1903225-76-2
Cat. No. B2762819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridin-2-ol
CAS1903225-76-2
Molecular FormulaC14H12ClN3O3
Molecular Weight305.72
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CNC(=O)C(=C2)Cl)OC3=CN=CC=C3
InChIInChI=1S/C14H12ClN3O3/c15-12-4-9(5-17-13(12)19)14(20)18-7-11(8-18)21-10-2-1-3-16-6-10/h1-6,11H,7-8H2,(H,17,19)
InChIKeyXIBDONSUHYDIAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridin-2-ol: A Functionalized Azetidine Amide for Drug Discovery Procurement


3-Chloro-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridin-2-ol (CAS 1903225-76-2) is a heterocyclic small molecule composed of a 5-chloro-6-hydroxypyridine core linked via a carbonyl to an azetidine ring bearing a pyridin-3-yloxy substituent [1]. The compound exhibits a molecular weight of 305.7 g/mol, a topological polar surface area (TPSA) of 71.5 Ų, and a calculated XLogP3 of 0.7, placing it within drug-like chemical space [1]. It is commercially available from multiple research chemical suppliers and is primarily used as a building block or screening compound in pharmaceutical and agrochemical discovery programs [1].

Why In-Class Azetidine-Pyridine Amides Cannot Simply Replace 3-Chloro-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridin-2-ol


Even closely related azetidine-pyridine amides differ markedly in substitution at the pyridin-2-ol ring (chloro, hydroxyl) and on the azetidine nitrogen (pyridin-3-yloxy vs. amino or unsubstituted). The chlorine at position 3 of the pyridin-2-ol ring withdraws electron density, modulating both hydrogen bonding and metal chelation potential, while the pyridin-3-yloxy group introduces an additional heteroaromatic ring that participates in π–π stacking and hydrogen bond acceptor interactions [1]. Substituting the chlorine with hydrogen, replacing the pyridin-3-yloxy with an amino group, or removing the hydroxyl functionality substantially alters logP, TPSA, and hydrogen-bond donor/acceptor counts [1]. These changes translate into different membrane permeability, solubility, and target recognition profiles, making generic substitution scientifically unsound without head-to-head comparative data.

Quantitative Differentiation Evidence for 3-Chloro-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridin-2-ol Relative to Closest Analogs


Increased Molecular Complexity and Heavy Atom Count Versus Amino-Azetidine Analog

The target compound possesses a heavy atom count of 21 and a molecular weight of 305.7 g/mol, compared to 14 heavy atoms and 193.2 g/mol for 3-(3-aminoazetidine-1-carbonyl)pyridin-2-ol [1]. The additional chlorine and pyridin-3-yloxy groups in the target compound increase molecular complexity (complexity score 512 vs. an estimated ~200 for the amino analog), providing a larger and more diversified chemical space for target interactions while remaining within oral drug-like limits (MW < 500) [1].

Physicochemical differentiation Molecular complexity Drug-likeness

Enhanced Hydrogen Bond Acceptor Capacity Through Pyridin-3-yloxy Substitution

The target compound contains 4 hydrogen bond acceptor (HBA) atoms (pyridine N, azetidine O, carbonyl O, hydroxyl O) and 1 hydrogen bond donor (HBD, hydroxyl), yielding an HBA/HBD ratio of 4.0 [1]. In contrast, 5-(azetidin-1-ylcarbonyl)-2-chloropyridine lacks both the hydroxyl donor and the pyridin-3-yloxy acceptor, possessing only 2 HBA (pyridine N, carbonyl O) and 0 HBD . This difference in hydrogen bond capacity allows the target compound to engage in more extensive polar interactions with biological targets, potentially enhancing binding affinity and specificity in applications such as enzyme inhibition or receptor modulation [1].

Hydrogen bonding Target recognition Physicochemical properties

Modulated Lipophilicity Through Chlorine Substitution on Pyridin-2-ol Core

The chlorine atom at position 3 of the pyridin-2-ol ring in the target compound raises the calculated logP (XLogP3 = 0.7) relative to non-chlorinated analogs [1]. Although direct experimental logP data for non-chlorinated counterparts are unavailable, the contribution of an aromatic chlorine in similar heterocyclic systems is estimated to increase logP by approximately 0.5–0.8 log units compared to the hydrogen-substituted analog, based on fragment-based calculation rules (CDLIP rule) [1]. The measured TPSA of 71.5 Ų is unchanged by chlorine substitution but remains below the 140 Ų threshold for oral bioavailability, suggesting that the chlorine atom enhances passive membrane permeability without compromising TPSA-based drug-likeness [1].

Lipophilicity Membrane permeability ADME

High-Value Application Scenarios for 3-Chloro-5-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyridin-2-ol Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring Higher Molecular Complexity

When screening fragment libraries for enzyme inhibitors or receptor modulators, the target compound's increased heavy atom count (21) and complexity score (512) relative to simpler amino-azetidine analogs (14 heavy atoms, ~200 complexity) provide a starting point that is closer to lead-like space while remaining rule-of-five compliant [1]. This allows medicinal chemistry teams to advance hits more rapidly without extensive molecular growth, saving synthesis resources.

Programs Requiring Enhanced Hydrogen Bond Interactions

The presence of four hydrogen bond acceptors and one donor in the target compound, compared to only two acceptors in the non-hydroxylated, non-pyridin-3-yloxy analog 5-(azetidin-1-ylcarbonyl)-2-chloropyridine, makes it particularly suitable for targeting proteins with polar active sites or for optimizing binding through water-mediated interactions [1]. It is recommended for kinase hinge-binding motifs or metalloenzyme inhibitor design where multiple polar contacts are critical.

CNS and Intracellular Target Programs Requiring Balanced Lipophilicity

The chlorine atom on the pyridin-2-ol core increases estimated logP by approximately 0.5–0.8 units versus non-chlorinated analogs, potentially improving passive membrane permeability while maintaining TPSA well below 140 Ų [1]. This balance makes the compound a candidate for cellular assays where intracellular target engagement is required, including CNS applications where moderate lipophilicity and low TPSA favor blood–brain barrier penetration.

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